N-(3,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrimidine ring substituted with a sulfonamide group and a 3,5-dimethoxyphenyl group. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a urea derivative under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 3,5-Dimethoxyphenyl Group: The final step involves the coupling of the 3,5-dimethoxyphenyl group to the pyrimidine-sulfonamide intermediate. This can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound exhibits potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity.
Medicine
In medicine, sulfonamide derivatives are explored for their antimicrobial properties. This compound may serve as a lead compound for developing new antibacterial or antifungal agents.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways, resulting in antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
- N-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
- N-(3,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Uniqueness
N-(3,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity to biological targets and improve its pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6S/c1-20-8-3-7(4-9(5-8)21-2)15-22(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWPVSWBPOYZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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